![molecular formula C9H11N5O2 B14319138 2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one CAS No. 113193-93-4](/img/structure/B14319138.png)
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one is a chemical compound with the molecular formula C10H13N5O2. This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system. Pteridines are known for their biological significance and are found in various natural products, including folic acid and biopterin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,7-triaminopteridine and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. A catalyst, such as hydrochloric acid or sulfuric acid, is often used to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropteridine derivatives.
Substitution: The amino group at the 2-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: It is studied for its role in biological processes, including enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4(1H)-pteridinone: A closely related compound with similar chemical properties.
2-Amino-4-hydroxypteridine: Another pteridine derivative with hydroxyl functional groups.
2-Amino-4-pteridone: A compound with a similar pteridine ring system but different substituents.
Uniqueness
2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one is unique due to the presence of the isopropyl group at the 7-position, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
113193-93-4 |
|---|---|
Molecular Formula |
C9H11N5O2 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
2-amino-7-propan-2-yloxy-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O2/c1-4(2)16-5-3-11-6-7(12-5)13-9(10)14-8(6)15/h3-4H,1-2H3,(H3,10,12,13,14,15) |
InChI Key |
VGBOKZDMJKZFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C2C(=O)NC(=NC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)

![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
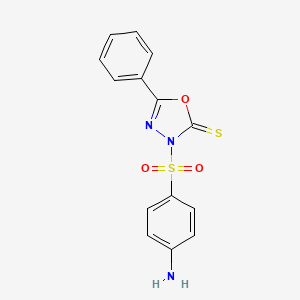
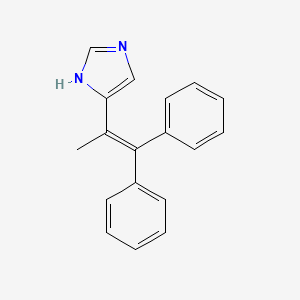
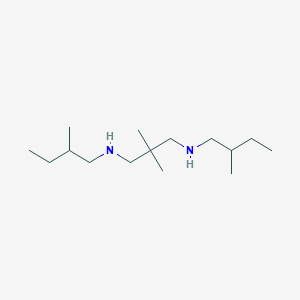
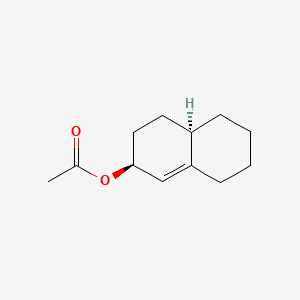


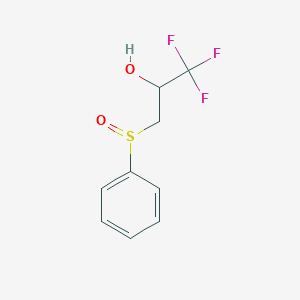
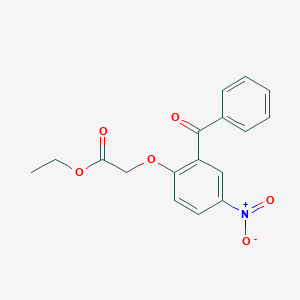
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
